Cas no 886964-98-3 (N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide)

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide is a synthetic organic compound featuring a benzothiazole core substituted with chloro and methoxy groups, further functionalized with a fluorinated benzamide moiety linked via a pyridinylmethyl group. This structure suggests potential utility in medicinal chemistry, particularly as a bioactive scaffold for targeting specific enzymes or receptors. The presence of chloro, fluoro, and methoxy substituents enhances its electronic and steric properties, which may improve binding affinity and metabolic stability. The compound’s modular design allows for further derivatization, making it a versatile intermediate for drug discovery or biochemical research. Its precise applications depend on validated pharmacological or chemical studies.
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide structure
886964-98-3 structure
Product Name:N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide
CAS No:886964-98-3
MF:C21H15ClFN3O2S
MW:427.879105806351
CID:5478316
Update Time:2025-05-21

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
    • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide
    • Inchi: 1S/C21H15ClFN3O2S/c1-28-17-8-7-16(22)19-18(17)25-21(29-19)26(12-13-4-3-9-24-11-13)20(27)14-5-2-6-15(23)10-14/h2-11H,12H2,1H3
    • InChI Key: XQDKZAJEAMXJFI-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(OC)C=CC(Cl)=C2S1)CC1=CC=CN=C1)(=O)C1=CC=CC(F)=C1

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide Pricemore >>

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Additional information on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide

Recent Advances in the Study of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide (CAS: 886964-98-3)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide (CAS: 886964-98-3) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole and pyridine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.

The synthesis and structural optimization of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide have been extensively explored to enhance its bioavailability and target specificity. Advanced computational modeling and X-ray crystallography studies have provided insights into the compound's binding affinity with specific biological targets, such as kinases and GPCRs. These structural insights are crucial for the rational design of next-generation derivatives with improved pharmacological profiles.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways involved in inflammation, oncology, and neurodegenerative diseases. For instance, recent findings indicate that this compound exhibits potent inhibitory activity against certain kinases implicated in cancer progression, with IC50 values in the nanomolar range. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system disorders.

Pharmacokinetic evaluations have revealed favorable absorption and distribution profiles, although challenges related to metabolic stability and potential off-target effects remain to be addressed. Ongoing research aims to optimize the compound's metabolic pathways through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical applications.

In conclusion, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-yl)methylbenzamide represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activities and structural versatility underscore its potential as a lead compound in drug discovery. Future research will focus on advancing this compound through preclinical development and exploring its therapeutic potential in human clinical trials.

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